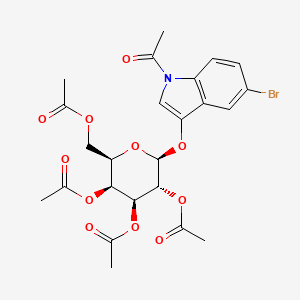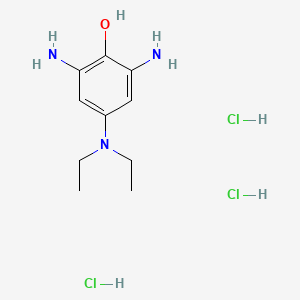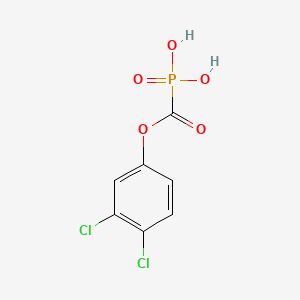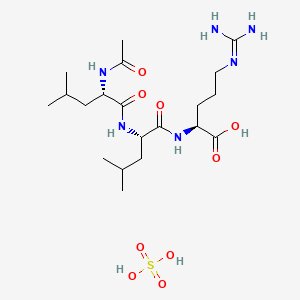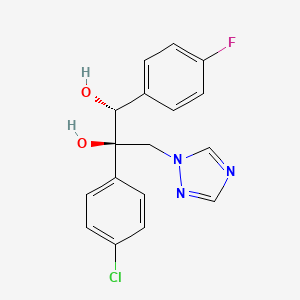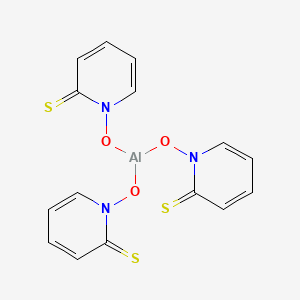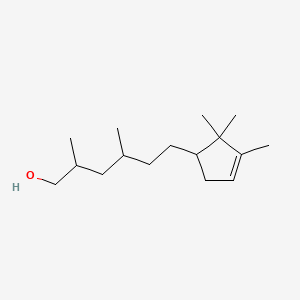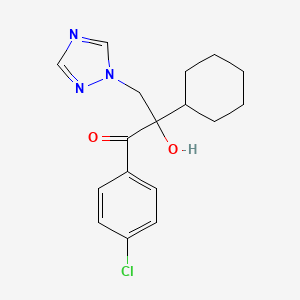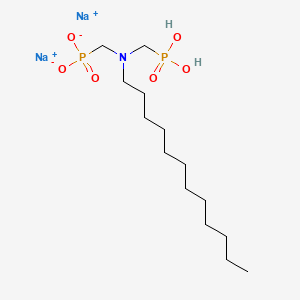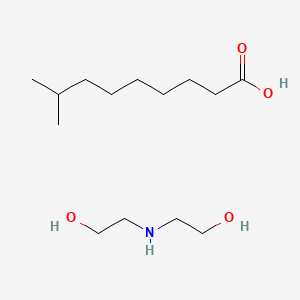
Naphthalene, 1-ethyl-2-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1-ethyl-2-amino- is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound features an ethyl group and an amino group attached to the naphthalene ring, making it a significant molecule in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 1-ethyl-2-amino- typically involves the alkylation of naphthalene followed by amination. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 1-ethyl-naphthalene. This intermediate is then subjected to nitration and subsequent reduction to introduce the amino group at the 2-position.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Naphthalene, 1-ethyl-2-amino- can undergo oxidation reactions, often leading to the formation of naphthoquinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Electrophilic substitution reactions are common, where the amino group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitro compounds are used under controlled conditions.
Major Products:
Oxidation: Naphthoquinones and related compounds.
Reduction: Various reduced derivatives of the original compound.
Substitution: A wide range of substituted naphthalene derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 1-ethyl-2-amino- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Naphthalene, 1-ethyl-2-amino- involves its interaction with various molecular targets. The amino group can form hydrogen bonds and interact with biological molecules, influencing pathways related to cell signaling, enzyme activity, and gene expression. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting transcription and replication processes.
Vergleich Mit ähnlichen Verbindungen
- Naphthalene, 1-ethyl-2-methyl-
- Naphthalene, 1-ethyl-2-hydroxy-
- Naphthalene, 1-ethyl-2-nitro-
Comparison: Naphthalene, 1-ethyl-2-amino- is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the amino group can participate in hydrogen bonding and nucleophilic substitution reactions, which are not possible with the methyl or nitro derivatives. This makes Naphthalene, 1-ethyl-2-amino- a valuable compound in both synthetic chemistry and biological research.
Eigenschaften
CAS-Nummer |
389104-53-4 |
|---|---|
Molekularformel |
C12H13N |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
1-ethylnaphthalen-2-amine |
InChI |
InChI=1S/C12H13N/c1-2-10-11-6-4-3-5-9(11)7-8-12(10)13/h3-8H,2,13H2,1H3 |
InChI-Schlüssel |
WNIRCKLZJKRSHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC2=CC=CC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


